Cas no 1240613-71-1 (1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine)

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine is a specialized piperazine derivative featuring a methoxyphenyl group and a trifluoromethyl substituent, which enhance its reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in drug discovery for optimizing pharmacokinetic properties. The methoxy group further contributes to electronic modulation, influencing binding interactions in bioactive molecules. This compound serves as a versatile intermediate for synthesizing novel heterocyclic compounds, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its structural features make it suitable for medicinal chemistry research, where precise functionalization is critical for biological activity optimization.
1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine structure
1240613-71-1 structure
商品名:1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine
CAS番号:1240613-71-1
MF:C12H15F3N2O
メガワット:260.255513429642
CID:4822657

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine 化学的及び物理的性質

名前と識別子

    • 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine
    • インチ: 1S/C12H15F3N2O/c1-18-10-4-2-9(3-5-10)17-7-6-16-8-11(17)12(13,14)15/h2-5,11,16H,6-8H2,1H3
    • InChIKey: RVNFWTIZMUVBAD-UHFFFAOYSA-N
    • ほほえんだ: FC(C1CNCCN1C1C=CC(=CC=1)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 265
  • トポロジー分子極性表面積: 24.5
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A139003360-1g
1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine
1240613-71-1 90%
1g
$529.65 2023-09-03
Alichem
A139003360-5g
1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine
1240613-71-1 90%
5g
$1766.64 2023-09-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1763183-1g
1-(4-Methoxyphenyl)-2-(trifluoromethyl)piperazine
1240613-71-1 98%
1g
¥4459.00 2024-08-09

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine 関連文献

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazineに関する追加情報

Introduction to 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine (CAS No. 1240613-71-1)

1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine (CAS No. 1240613-71-1) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound belongs to the piperazine class, which is widely recognized for its role in medicinal chemistry due to its ability to modulate various biological pathways. The presence of both 4-Methoxy-phenyl and 2-trifluoromethyl substituents enhances its pharmacological potential, making it a valuable scaffold for the development of novel therapeutic agents.

The chemical structure of 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine consists of a piperazine ring connected to a phenyl group at the 4-position, which is further substituted with a methoxy group, and a trifluoromethyl group at the 2-position of the piperazine ring. This specific arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a popular choice in drug design.

In recent years, there has been growing interest in exploring the pharmacological effects of piperazine derivatives, especially those incorporating fluoro-substituents. The compound 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine has been studied for its potential applications in treating neurological disorders, including depression and anxiety. Preclinical studies have demonstrated that this compound exhibits anxiolytic and antidepressant-like effects by modulating serotonin receptors in the brain. The methoxy group on the phenyl ring contributes to these effects by enhancing receptor binding affinity while minimizing off-target interactions.

The synthesis of 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine involves multi-step organic reactions, typically starting from commercially available precursors such as 4-methoxybenzaldehyde and trifluoromethyl-substituted piperazine derivatives. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These synthetic approaches are crucial for ensuring that the final product meets the stringent requirements of pharmaceutical applications.

The pharmacokinetic properties of 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine have also been extensively evaluated. Studies indicate that this compound exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical use. The trifluoromethyl group contributes to its stability by resisting degradation under physiological conditions, while the methoxy group enhances solubility, facilitating absorption and distribution within the body.

In addition to its therapeutic potential, 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine has been explored as an intermediate in the synthesis of more complex pharmaceutical molecules. Its structural features make it a versatile building block for designing novel compounds with enhanced pharmacological properties. Researchers have leveraged this compound to develop derivatives with improved efficacy and reduced side effects in preclinical models.

The safety profile of 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine has been assessed through comprehensive toxicological studies. Preliminary findings suggest that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential interactions with other drugs.

The role of computational chemistry in optimizing the pharmacological properties of 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine cannot be overstated. Molecular modeling techniques have been used to predict binding affinities and identify key interaction sites with biological targets. These insights have guided the design of analogs with improved potency and selectivity. By integrating experimental data with computational methods, researchers can accelerate the drug discovery process and bring new therapeutic options to patients more quickly.

The future directions for research on 1-(4-Methoxy-phenyl)-2-trifluoromethyl-piperazine include exploring its mechanisms of action in greater detail and evaluating its efficacy in clinical trials. Advances in biotechnology have enabled high-throughput screening methods, which can rapidly assess the activity of this compound against various disease targets. Additionally, innovative delivery systems are being developed to enhance bioavailability and target specificity.

In conclusion, 1-(4-Methoxy-phenyl-)





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